molecular formula C9H7N3O3 B11894678 2-Methyl-7-nitroquinazolin-4-ol CAS No. 24688-29-7

2-Methyl-7-nitroquinazolin-4-ol

Cat. No.: B11894678
CAS No.: 24688-29-7
M. Wt: 205.17 g/mol
InChI Key: VADFPLYOLRQHBF-UHFFFAOYSA-N
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Description

2-Methyl-7-nitroquinazolin-4-ol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various medicinal applications. This compound, with the molecular formula C9H7N3O3, is characterized by a quinazoline core substituted with a methyl group at the 2-position and a nitro group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-nitroquinazolin-4-ol typically involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with nitric acid to introduce the nitro group at the 7-position. The reaction is carried out under controlled conditions to ensure the selective nitration of the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically stirred at room temperature overnight, followed by the addition of sodium hydroxide to neutralize the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-nitroquinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-7-nitroquinazolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-7-nitroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    5-Nitroquinazolin-4(3H)-one: Similar structure but with a nitro group at the 5-position.

    7-Nitroquinazolin-4-ol: Lacks the methyl group at the 2-position.

    2-Methylquinazolin-4-ol: Lacks the nitro group at the 7-position

Uniqueness

2-Methyl-7-nitroquinazolin-4-ol is unique due to the presence of both a methyl group at the 2-position and a nitro group at the 7-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

24688-29-7

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

2-methyl-7-nitro-3H-quinazolin-4-one

InChI

InChI=1S/C9H7N3O3/c1-5-10-8-4-6(12(14)15)2-3-7(8)9(13)11-5/h2-4H,1H3,(H,10,11,13)

InChI Key

VADFPLYOLRQHBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1

Origin of Product

United States

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